N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzamide
Description
N-{4-[6-(Ethanesulfonyl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzamide is a benzamide derivative featuring a pyridazine ring substituted with an ethanesulfonyl group at position 6, a phenyl linker at position 3, and a 3,5-dimethylbenzamide moiety. This compound exhibits structural motifs common in bioactive molecules, such as heterocyclic rings (pyridazine) and sulfonyl groups, which are often associated with enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-4-28(26,27)20-10-9-19(23-24-20)16-5-7-18(8-6-16)22-21(25)17-12-14(2)11-15(3)13-17/h5-13H,4H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKIUNOMHYJIPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzamide typically involves the reaction of 6-(ethanesulfonyl)pyridazine with 4-aminophenyl-3,5-dimethylbenzamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions may vary depending on the desired outcome and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols .
Scientific Research Applications
N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Structural Comparison with Ethyl Benzoate Derivatives
Key analogs from Molecules (2011) include ethyl benzoate esters with phenethylamino or phenethylthio linkers to heterocycles (Table 1). These compounds differ from the target molecule in three critical aspects:
Core Structure : The target compound employs a benzamide group, whereas analogs like I-6230 and I-6232 use ethyl benzoate esters. Amides generally exhibit greater metabolic stability compared to esters, which are prone to hydrolysis .
Heterocyclic Substituents: The pyridazine ring in the target compound is substituted with an ethanesulfonyl group at position 6, contrasting with methyl (I-6232) or unsubstituted pyridazines (I-6230).
Linker Chemistry : The target compound uses a phenyl linker, while I-6373 and I-6473 feature thioether or ether linkers. Thioethers may confer greater lipophilicity, affecting membrane permeability .
Table 1: Structural Comparison with Ethyl Benzoate Analogs
| Compound ID | Core Structure | Heterocycle (Position) | Linker Group | Key Substituent |
|---|---|---|---|---|
| Target Compound | Benzamide | Pyridazin-3-yl (6-SO₂Et) | Phenyl | 3,5-Dimethylbenzamide |
| I-6230 | Ethyl Benzoate | Pyridazin-3-yl (unsubst) | Phenethylamino | None |
| I-6232 | Ethyl Benzoate | 6-Methylpyridazin-3-yl | Phenethylamino | Methyl at pyridazine C6 |
| I-6373 | Ethyl Benzoate | 3-Methylisoxazol-5-yl | Phenethylthio | Methyl at isoxazole C3 |
Comparison with Benzamide-Based HDAC Inhibitors
The compound II-6j from Synthesis and Characterisation of Novel Isoform-Selective HDAC Inhibitors shares the benzamide core but diverges in substituents (Table 2). Notably:
- Tetrazole and Hydroxamic Acid Groups : II-6j includes a tetrazole ring and hydroxamic acid, critical for HDAC inhibition via zinc chelation. The target compound lacks these groups, suggesting a different mechanism or target.
Table 2: Comparison with HDAC Inhibitor II-6j
| Feature | Target Compound | II-6j |
|---|---|---|
| Core Structure | 3,5-Dimethylbenzamide | Benzamide with tetrazole and hydroxamate |
| Key Functional Groups | Ethanesulfonylpyridazine | Hydroxamic acid, tetrazole |
| Hypothesized Target | Unknown (structural HDACi parallels) | HDAC isoforms (explicitly stated) |
Research Implications and Hypotheses
- Pharmacokinetics : The ethanesulfonyl group may improve aqueous solubility relative to methyl-substituted analogs (e.g., I-6232), while the benzamide core enhances metabolic stability compared to ester-based compounds .
- Target Specificity : Structural similarities to HDAC inhibitors (e.g., benzamide core) suggest epigenetic activity, but the absence of hydroxamate or tetrazole groups implies divergent binding modes .
- SAR Insights: Ethyl benzoate analogs (I-6230 series) demonstrate that heterocycle substitution (pyridazine vs. isoxazole) and linker chemistry (amino vs. thioether) significantly alter bioactivity. The target compound’s unique combination of pyridazine sulfonamide and benzamide may balance potency and selectivity.
Biological Activity
N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies from the literature.
Structure and Composition
The compound's molecular formula is , with a molecular weight of 333.41 g/mol. Its structure includes a pyridazine moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H19N3O3S |
| Molecular Weight | 333.41 g/mol |
| LogP | 2.1414 |
| Polar Surface Area | 73.67 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
Research has indicated that compounds similar to this compound may exhibit biological activity through various mechanisms, including enzyme inhibition and modulation of signaling pathways. The presence of the pyridazine ring is particularly noteworthy as it has been linked to anti-inflammatory and anticancer properties in related compounds.
Inhibition of Chitin Synthesis
A significant area of research involves the inhibition of chitin synthesis, particularly in agricultural pests. Compounds with similar structures have shown effectiveness in inhibiting chitin synthesis in various insects, such as Chilo suppressalis. The IC50 values for these compounds have been quantitatively analyzed, revealing that specific substituents can enhance or diminish activity.
Table 1: Inhibitory Activity of Related Compounds on Chitin Synthesis
| Compound Name | IC50 (µM) | Substituents |
|---|---|---|
| Compound A | 10 | F, Cl at para position |
| Compound B | 25 | Me at para position |
| N-{4-[6-(ethanesulfonyl)...} | TBD | Ethanesulfonyl |
Case Studies
-
Case Study on Insecticidal Activity :
A study published in Pest Management Science demonstrated that derivatives of benzamide with pyridazine substitutions exhibited significant insecticidal properties against Chilo suppressalis. The study highlighted that modifications at the para-position of the phenyl ring could enhance larvicidal activity through increased hydrophobicity and favorable electronic effects . -
Pharmacological Evaluation :
In a pharmacological evaluation, another derivative showed promise as a reversible antagonist for P2Y12 receptors, indicating potential cardiovascular applications. This study emphasized the importance of structural modifications in enhancing bioactivity and selectivity .
Q & A
Q. What controls are essential for validating target specificity in animal models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
